2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine
Overview
Description
2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine is a chemical compound that features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a chloropyridine moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to target proteins such as pcsk9 . The role of these targets can vary, but they often play crucial roles in cellular processes and pathways.
Mode of Action
This can lead to alterations in cellular processes and pathways .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . The downstream effects of these pathways can include changes in cell survival, inflammation, and other cellular processes.
Result of Action
Similar compounds have been shown to selectively inhibit protein synthesis , which can have various effects on the cell, depending on the specific proteins being inhibited.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often affect the action of chemical compounds .
Preparation Methods
The synthesis of 2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of the chloropyridine intermediate, which is then reacted with piperazine to form the piperazine derivative. This intermediate is subsequently reacted with a pyrimidine precursor under specific conditions to yield the final product .
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine has several scientific research applications:
Comparison with Similar Compounds
2-{4-[(6-Chloropyridin-3-YL)methyl]piperazin-1-YL}pyrimidine can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substituents attached to the pyridine ring.
Piperazine-substituted pyrimidines: These compounds have a piperazine ring attached to the pyrimidine core, but the substituents on the piperazine ring vary.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-[(6-chloropyridin-3-yl)methyl]piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c15-13-3-2-12(10-18-13)11-19-6-8-20(9-7-19)14-16-4-1-5-17-14/h1-5,10H,6-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVASFEILWUNOKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(C=C2)Cl)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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